

behenyl oleate CAS number and molecular weight

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An In-depth Technical Guide to Behenyl Oleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **behenyl oleate**, a wax ester of significant interest in various scientific fields. The document details its chemical and physical properties, synthesis, purification, and analytical characterization, along with its known biological functions.

Core Properties of Behenyl Oleate

Behenyl oleate is a large, hydrophobic molecule classified as a wax ester. It is formed from the esterification of behenyl alcohol, a saturated 22-carbon fatty alcohol, and oleic acid, an 18-carbon monounsaturated fatty acid.

Property	Value	References
CAS Number	127566-70-5	[1][2][3]
Molecular Formula	C40H78O2	[2][3]
Molecular Weight	591.05 g/mol	[2][3]
Synonyms	Docosyl oleate, Oleic acid behenyl ester, 9-Octadecenoic acid (Z)-, docosyl ester	[1][2]



Synthesis of Behenyl Oleate

The primary method for synthesizing **behenyl oleate** is through the Fischer esterification of oleic acid with behenyl alcohol, a reaction catalyzed by a strong acid.[1] An alternative approach involves the reaction of oleoyl chloride with behenyl alcohol.[1]

This protocol describes a general laboratory procedure for the synthesis of **behenyl oleate**.

Materials:

- Oleic acid
- Behenyl alcohol
- Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
- Toluene
- 5% aqueous sodium bicarbonate (NaHCO₃) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄)
- Diethyl ether or Ethyl acetate
- Round-bottom flask, reflux condenser, Dean-Stark trap (optional), separatory funnel, heating mantle, magnetic stirrer and stir bar.

Procedure:

- In a round-bottom flask, dissolve oleic acid (1.0 equivalent) and behenyl alcohol (1.2 equivalents) in a suitable solvent such as toluene. The use of excess alcohol helps to drive the equilibrium towards the product side.
- Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (e.g.,
 0.05 equivalents) to the reaction mixture.



- Set up the apparatus for reflux, including a condenser. A Dean-Stark trap can be used to remove the water generated during the reaction, which also helps to drive the equilibrium forward.
- Heat the mixture to reflux with stirring for several hours (e.g., 4-8 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and wash sequentially with 5% aqueous sodium bicarbonate solution (to neutralize the acid catalyst) and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude **behenyl oleate**.

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction. The key steps are outlined in the diagram below.

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References

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